molecular formula C18H18N4O6S4 B12062178 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)

Cat. No.: B12062178
M. Wt: 514.6 g/mol
InChI Key: ZTOJFFHGPLIVKC-CLFAGFIQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) can be achieved through the nucleophilic substitution reaction of benzothiazoline. Initially, benzothiazoline reacts with trimethylamine to form a benzothiazoline salt. Subsequently, 3-ethylbromobenzene and the benzothiazoline salt react under alkaline conditions to produce 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt .

Industrial Production Methods

In industrial settings, the production of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) typically involves large-scale synthesis using similar reaction conditions as described above. The compound is often produced in powder or tablet form and is stored at room temperature or under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) primarily undergoes oxidation reactions. In the presence of hydrogen peroxide and peroxidase enzymes, it is oxidized to form a blue-green product . This reaction is commonly used in ELISA procedures.

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is a blue-green colored compound that can be measured spectrophotometrically at 405 nm .

Mechanism of Action

The mechanism of action of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) involves its oxidation in the presence of hydrogen peroxide and peroxidase enzymes. The peroxidase-catalyzed reduction of hydrogen peroxide to water is coupled with the one-electron oxidation of 2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), forming a metastable radical cation. This cation gives a brilliant blue-green solution, which can be measured colorimetrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) is unique due to its high solubility in water and its ability to produce a soluble blue-green end product, making it suitable for ELISA procedures. It is less readily oxidized than TMB and OPD substrates, making it less sensitive but advantageous in cases of large background results .

Properties

Molecular Formula

C18H18N4O6S4

Molecular Weight

514.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid

InChI

InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28)/b19-17-,20-18-

InChI Key

ZTOJFFHGPLIVKC-CLFAGFIQSA-N

Isomeric SMILES

CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)O)/SC4=C1C=CC(=C4)S(=O)(=O)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC

Origin of Product

United States

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